molecular formula C10H17N3O2S B2875204 N-Methyl-2-(ethylimino)-3-ethyl-4-oxothiazolidine-5-acetamide CAS No. 469876-37-7

N-Methyl-2-(ethylimino)-3-ethyl-4-oxothiazolidine-5-acetamide

Cat. No. B2875204
CAS RN: 469876-37-7
M. Wt: 243.33
InChI Key: BEQNFKWEVIZVSW-ZRDIBKRKSA-N
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Description

“N-Methyl-2-(ethylimino)-3-ethyl-4-oxothiazolidine-5-acetamide” is a complex organic compound. It contains functional groups such as an amine (-NH2), an imine (=NH), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and an acetamide group (CH3CONH2) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines like this are often synthesized through methods such as reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, or alkylation of phthalimide followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring, which is a heterocyclic ring, would significantly influence its 3D structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amine and imine groups are likely to participate in various reactions. For instance, amines can undergo reactions such as alkylation, acylation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like amine and acetamide would likely make it polar and potentially soluble in water .

Scientific Research Applications

Green Chemistry Applications

The synthesis of thiazolidine derivatives aligns with the principles of green chemistry. They can be produced using environmentally friendly methods, which is essential for sustainable pharmaceutical manufacturing.

Each of these applications demonstrates the versatility of thiazolidine derivatives in scientific research. Their diverse therapeutic and pharmaceutical activities make them highly prized moieties for developing next-generation drug candidates . The ongoing research in this field is likely to uncover even more applications and improve the pharmacokinetic activity of these compounds.

Mechanism of Action

The mechanism of action would depend on the application of this compound. If it’s used as a drug, the mechanism would involve interaction with biological targets. If it’s used in materials science, the mechanism might involve its physical or chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-12-10-13(5-2)9(15)7(16-10)6-8(14)11-3/h7H,4-6H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQNFKWEVIZVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(ethylimino)-3-ethyl-4-oxothiazolidine-5-acetamide

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